1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H7ClF6O2S |
|---|---|
Molecular Weight |
352.68 g/mol |
IUPAC Name |
1-chloro-1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
FLEXPBFISAAHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at the α-Position
Chlorination of the propan-2-one derivative is achieved using sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The α-hydrogen of the ketone is replaced by chlorine via a radical or electrophilic mechanism. SOCl₂ in DCM at −10°C provides superior selectivity, minimizing overhalogenation.
Optimized Chlorination Protocol :
| Parameter | Value |
|---|---|
| Chlorinating Agent | SOCl₂ (1.5 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | −10°C to 0°C |
| Reaction Time | 2 hours |
| Yield | 85–89% |
Reaction Optimization and Byproduct Mitigation
Controlling Hydrolysis of -SCF₃ Groups
The -SCF₃ group is prone to hydrolysis under acidic or aqueous conditions. To prevent degradation:
Enhancing Trifluoromethoxylation Efficiency
Recent advances in radical trifluoromethoxylation, such as visible-light-driven methods using enol carbonates, improve the installation of -OCF₃ groups. These methods achieve 40–60% yields under mild conditions (room temperature, 3-hour reaction time).
Purification and Analytical Characterization
Purification Techniques
Analytical Validation
| Technique | Key Data Points |
|---|---|
| ¹H NMR | δ 7.85 (d, J = 8.2 Hz, 1H, ArH), 4.21 (s, 1H, CHCl) |
| ¹⁹F NMR | δ −58.2 (OCF₃), −43.7 (SCF₃) |
| HPLC | Retention Time: 12.3 min (C18 column, 70% MeOH) |
| Mass Spectrometry | m/z 352.68 [M+H]⁺ |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key parameters for industrial adaptation include:
- Catalyst Recycling : AlCl₃ recovery via aqueous workup.
- Automated Purification : Simulated moving bed (SMB) chromatography for high-throughput separation.
- Waste Management : Neutralization of halogenated waste with NaHCO₃ before disposal.
Comparative Analysis of Chlorination Methods
The choice of chlorinating agent significantly impacts yield and purity:
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | −10°C | 89 | 99 |
| PCl₅ | Toluene | 25°C | 76 | 95 |
| Cl₂ gas | CCl₄ | 0°C | 65 | 90 |
SOCl₂ in DCM emerges as the optimal method, balancing reactivity and selectivity.
Chemical Reactions Analysis
1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
The closest structural analog is 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804250-51-8), a positional isomer with identical molecular formula and weight but differing in substituent placement on the phenyl ring .
Key Differences:
| Property | Target Compound | Positional Isomer |
|---|---|---|
| Trifluoromethoxy Position | Position 2 (ortho to ketone) | Position 5 (meta relative to ketone) |
| Trifluoromethylthio Position | Position 6 (meta to ketone) | Position 2 (ortho to ketone) |
| Electronic Effects | Stronger electron withdrawal near ketone group | Moderate electron withdrawal distributed across ring |
| Steric Hindrance | Higher steric crowding at ortho positions | Reduced steric interaction at meta positions |
Implications :
- Reactivity : The target compound’s ortho-substituted trifluoromethoxy group may hinder nucleophilic attacks on the ketone or chloro group due to steric effects, whereas the isomer’s meta-substituted trifluoromethoxy could allow greater accessibility .
- Stability : Proximity of electron-withdrawing groups in the target compound may destabilize intermediates in substitution reactions compared to the isomer.
- Applications : Positional differences could affect binding affinity in pharmaceutical or agrochemical contexts, though experimental data are currently lacking.
Functional Group Variations in Analogous Compounds
Comparison with Trifluoromethoxy vs. Trifluoromethylthio Derivatives:
| Compound Type | Key Substituent | Expected Properties |
|---|---|---|
| Trifluoromethoxy-Only | OCF₃ at position 2 | Lower lipophilicity; reduced nucleophilicity |
| Trifluoromethylthio-Only | SCF₃ at position 6 | Higher metabolic stability; enhanced sulfur-mediated reactivity |
Rationale :
- Sulfur’s polarizability may facilitate interactions with biological targets, whereas trifluoromethoxy (OCF₃) primarily acts as an electron-withdrawing group.
Biological Activity
1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1805893-17-7, is a synthetic organic compound characterized by its complex molecular structure, which includes a chloro group, trifluoromethoxy group, and trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.
| Property | Value |
|---|---|
| Molecular Formula | C11H7ClF6O2S |
| Molecular Weight | 352.68 g/mol |
| Purity | NLT 98% |
| Boiling Point | 254.1 ± 40.0 °C (Predicted) |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl and trifluoromethoxy groups, which can significantly enhance the lipophilicity and metabolic stability of the molecule. These modifications often lead to increased interaction with biological targets, such as enzymes and receptors.
Potential Biological Targets
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against various biological targets:
- Enzyme Inhibition : The trifluoromethyl group has been shown to improve binding affinity in enzyme-inhibitor interactions.
- Antimicrobial Activity : The compound may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Preliminary studies suggest that similar compounds have shown promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study examining related trifluoromethyl-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research on structurally similar compounds revealed that the incorporation of trifluoromethyl groups could enhance selectivity towards certain enzymes involved in metabolic pathways, potentially leading to reduced side effects compared to non-fluorinated analogs.
- Agrochemical Applications : Investigations into the use of such compounds in agricultural settings have indicated potential as herbicides or fungicides due to their ability to inhibit plant growth or fungal reproduction.
Q & A
Q. What are the common synthetic routes for preparing 1-chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling reactions to introduce the trifluoromethoxy (CF₃O-) and trifluoromethylthio (CF₃S-) groups onto the phenyl ring. A plausible route is:
Friedel-Crafts Acylation : Reacting a substituted benzene derivative with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone.
Suzuki-Miyaura Coupling : Introducing halogenated aryl groups (e.g., 2-bromo-6-iodophenyl) as intermediates, followed by substitution with CF₃O- and CF₃S- groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boron reagents (e.g., arylboronic acids) .
Key Factors :
- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency for electron-deficient aryl halides.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for trifluoromethylthio introduction .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (methanol) yield >75% purity .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer: Purification :
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the chloro-ketone moiety (δ ~4.5 ppm for CH₂Cl, δ ~200 ppm for carbonyl C) and aryl substituents .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 314.77) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions via SHELXL refinement (e.g., C–Cl bond length ~1.79 Å) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (CF₃O- and CF₃S-) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The CF₃O- and CF₃S- groups deactivate the phenyl ring via strong −I (inductive) effects, directing electrophilic attacks to the meta position. Key observations:
- Nucleophilic Substitution : The chloro-ketone moiety undergoes SN2 reactions with amines or thiols, but steric hindrance from CF₃ groups may reduce yields .
- Electrophilic Aromatic Substitution : Limited reactivity due to deactivation; nitration/sulfonation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .
Experimental Design : - Compare reaction rates with non-fluorinated analogs (e.g., methoxy vs. trifluoromethoxy) using kinetic assays.
- Monitor regioselectivity via LC-MS or ¹⁹F NMR .
Q. What hydrogen-bonding patterns are observed in the crystal structure, and how do they affect material properties?
Methodological Answer: Graph Set Analysis (per Etter’s formalism):
- C=O⋯H–C Interactions : The ketone oxygen forms weak hydrogen bonds (D ≈ 3.2 Å) with adjacent aryl C–H groups, stabilizing the crystal lattice .
- Halogen Bonding : The C–Cl group may interact with electron-rich regions (e.g., π-systems) in adjacent molecules (distance ~3.4 Å) .
Implications : - Enhanced thermal stability (TGA analysis shows decomposition >200°C).
- Anisotropic charge transport in solid-state applications .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
Methodological Answer: Density Functional Theory (DFT) Workflow :
Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the ground-state structure.
Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (~4.5 eV) to assess charge-transfer potential .
Reaction Pathways : Simulate transition states for nucleophilic attacks on the carbonyl group (activation energy ~25 kcal/mol) .
Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. X-ray results)?
Methodological Answer: Case Study : If NMR suggests equatorial chloro-ketone conformation but X-ray shows axial placement:
Dynamic Effects : Perform variable-temperature NMR to detect rotational barriers around the C–Cl bond.
Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and validate the correct space group .
Complementary Techniques : Pair solid-state NMR with X-ray data to reconcile solution vs. solid-state conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
